N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has been studied extensively for its potential applications in scientific research.
Mechanism of Action
N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide acts as a partial agonist on the 5-HT1A and 5-HT2A serotonin receptors. It also has affinity for the dopamine D2 receptor. By binding to these receptors, N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can modulate the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide can induce changes in behavior, such as increased locomotor activity, altered sensory perception, and decreased anxiety. It has also been found to affect various physiological processes, including regulation of body temperature, heart rate, and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in lab experiments is its selective agonistic effects on certain serotonin receptors, which can help researchers study the role of these receptors in various physiological processes. However, N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide also has limitations, such as its potential to induce behavioral changes that may not accurately reflect normal physiological conditions.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for specific serotonin receptors, which could lead to the development of new treatments for psychiatric disorders. Another direction is the study of N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide's effects on other physiological processes, such as immune function and inflammation. Additionally, research on the potential neurotoxic effects of N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide could help inform its safe use in scientific research.
Scientific Research Applications
N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. It has been found to have agonistic effects on certain serotonin receptors, which are involved in regulating mood, anxiety, and other physiological processes.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-27-17-7-5-15(6-8-17)23-18(26)25-11-9-24(10-12-25)16-4-2-3-14(13-16)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDGOVQRARHLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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